molecular formula C5H3ClN2S B1400153 2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile CAS No. 1289083-12-0

2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile

Cat. No.: B1400153
CAS No.: 1289083-12-0
M. Wt: 158.61 g/mol
InChI Key: ZSPFNJWSFJDQCF-UHFFFAOYSA-N
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Description

2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile is a chemical compound with the molecular formula C5H3ClN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile typically involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea and chloroacetone. The process includes several steps:

    Cyclization: 1,3-bis(dimethylaminomethylene)thiourea reacts with chloroacetone to form N’-(5-acetylthiazol-2-yl)-N,N-dimethyl-formamidine.

    Acidic Treatment: The intermediate is treated with acid to form 1-(2-aminothiazol-5-yl)ethanone.

    Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction to form 1-(2-chlorothiazol-5-yl)ethanone.

    Chlorination: Finally, chlorination of 1-(2-chlorothiazol-5-yl)ethanone yields this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and selectivity. These methods may include controlled addition rates of reactants and the use of specific solvents to minimize by-products and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the thiazole ring .

Scientific Research Applications

2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorothiazol-5-yl)acetonitrile: This compound is structurally similar but has a different position of the chloro group.

    2-Amino-5-chlorothiazole: Another thiazole derivative with different functional groups.

Uniqueness

2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other thiazole derivatives may not be as effective .

Properties

IUPAC Name

2-(5-chloro-1,3-thiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPFNJWSFJDQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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